
3,4,5-Tribromophenol
Übersicht
Beschreibung
3,4,5-Tribromophenol is an organic compound with the molecular formula C6H3Br3O . It has an average mass of 330.799 Da and a mono-isotopic mass of 327.773376 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three bromine atoms and one hydroxyl group attached to it . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
This compound has a density of 2.4±0.1 g/cm3, a boiling point of 335.3±37.0 °C at 760 mmHg, and a flash point of 156.6±26.5 °C . It has a molar refractivity of 51.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 136.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
- Environmental Concentrations and Toxicology : 3,4,5-Tribromophenol is related to 2,4,6-Tribromophenol, a substance widely produced as a brominated phenol. Its presence in the environment, including its concentrations and toxicological impact, is a significant research area. This compound is an intermediate in the synthesis of brominated flame retardants and can be a degradation product of these substances. It's also used as a pesticide and occurs naturally in some aquatic organisms. Despite its ubiquity, there's limited knowledge about its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Detection and Sensing Technologies
- Sensing Based on Molecularly Imprinted Technology : Research on developing novel sensing technologies for detecting this compound is crucial. A study highlighted an electrochemical sensor fabricated for determining 2,4,6-Tribromophenol, which is structurally similar to this compound. This sensor utilizes surface molecular imprinting technology, offering selective recognition ability and low detection limits (Ma et al., 2015).
Molecular Interactions and Biological Effects
- Molecular Mechanism Studies : Investigating the molecular interactions of compounds like this compound is essential. For example, a study on 3,4,5-tri-O-caffeoylquinic acid (structurally related to this compound) with human serum albumin provides insights into the binding mechanisms and impacts on protein structure and function. Such studies are vital for understanding the biological effects of these compounds (Tang et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
3,4,5-Tribromophenol (TBP) is a brominated phenol that is widely used as a brominated flame retardant (BFR), intermediate to produce other BFRs, and fungicide for wood preservative . The primary targets of TBP are human peripheral blood mononuclear cells (PBMCs), which play a crucial role in the immune system .
Mode of Action
TBP interacts with its targets, the PBMCs, inducing single and, to a lesser extent, double strand-breaks formation and causing oxidative damage to pyrimidines, and particularly to purines in the incubated cells . The observed changes were most probably induced by indirect DNA-damaging agents, such as reactive oxygen species (ROS) and other reactive species .
Biochemical Pathways
The biochemical pathways affected by TBP involve the DNA repair mechanisms of the PBMCs. These cells efficiently repaired the DNA strand-breaks induced by TBP, but they were unable to remove completely damaged DNA . This suggests that TBP might inhibit embryonic development by influencing the generation of three primary germ layers and fetal membranes .
Pharmacokinetics
It is known that tbp is frequently detected in environmental components . The detection of TBP in human bodies has earned great concerns about its adverse effects on human beings, especially for early embryonic development .
Result of Action
The result of TBP’s action is the induction of DNA damage in PBMCs, which can lead to genotoxic effects .
Action Environment
The action of TBP is influenced by environmental factors. Due to the widespread exposure of the general population to BFRs and insufficient knowledge on their toxic action, including genotoxic potential, the effect of TBP on DNA damage in human peripheral blood mononuclear cells (PBMCs) has been studied . The presence of TBP has been documented in the environment, food, drinking water, inhaled dust and the human body .
Biochemische Analyse
Biochemical Properties
3,4,5-Tribromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . It can be viewed as a hydroxyl derivative of bromobenzene or as a brominated derivative of phenol . The OH group “activates” the benzene ring by increasing the electron density - especially at carbons 2, 4, and 6. This makes it more reactive (attractive) to electrophiles .
Cellular Effects
This compound has been shown to have dose-dependent toxic effects on mouse embryos from peri-implantation to egg cylinder stages . It inhibits the differentiation and survival of epiblast (EPI) cells and extraembryonic endoderm (ExEn) cells, while those of extraembryonic ectoderm (ExEc) cells are not influenced .
Molecular Mechanism
This compound undergoes various transformation pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It is remarkable that a total of seven hydrophobic, persistent, and toxic OH-PBDEs and PBDD/Fs were found, indicating the biotic dimeric reactions of this compound that occurred in the rice plants .
Temporal Effects in Laboratory Settings
In laboratory settings, 99.2% of this compound was metabolized by rice after exposure for 5 days . A large number of metabolites (39) were found in rice root, and 10 of them could be translocated and detected in rice stems or leaves .
Dosage Effects in Animal Models
In animal models, this compound exposures resulted in neurological, reproductive, and developmentally toxic outcomes and is a suspected endocrine disrupter . In a prospective study where male and female SD rats were administered 0.5 µmol/kg of this compound, blood concentrations were found to be highly predictable based on a linear relationship between dose and concentration .
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20- tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Transport and Distribution
This compound is readily absorbed at all doses and routes tested with an oral bioavailability of 23%–27%; 49% of this compound is expected to be dermally bioavailable in humans . This suggests that humans are likely to have significant systemic exposure when this compound is ingested or dermal exposure occurs .
Eigenschaften
IUPAC Name |
3,4,5-tribromophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVNMOZXRFSVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116434-90-3 | |
| Record name | 3,4,5-tribromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)
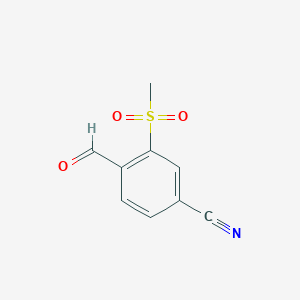
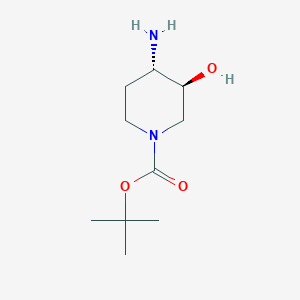
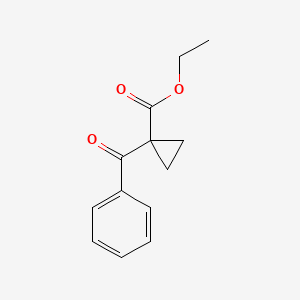

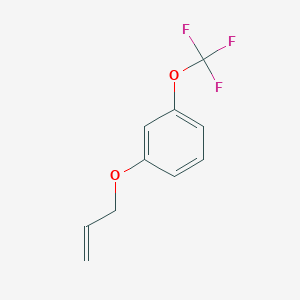
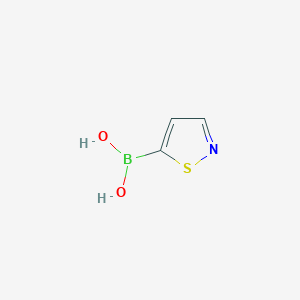
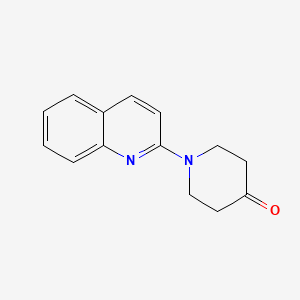
![N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3086726.png)
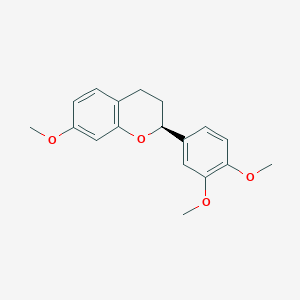
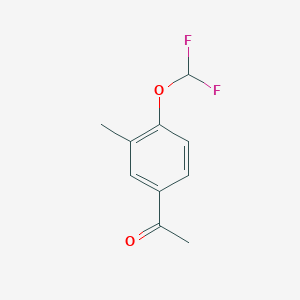
![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)